3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
3-(2-Oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]oxazol-2(3H)-one core linked to a pyrrolidine-piperazine hybrid moiety via a ketone bridge. The benzo[d]oxazolone scaffold is a well-studied pharmacophore in medicinal chemistry, often associated with central nervous system (CNS) activity, including dopamine receptor antagonism and sigma receptor modulation . The unique structural feature of this compound lies in its 3-(pyridazin-3-yloxy)pyrrolidine substituent, which distinguishes it from analogs with simpler piperazine or alkylamine linkers .
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(11-21-13-4-1-2-5-14(13)25-17(21)23)20-9-7-12(10-20)24-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQGWWVPAKTQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzo[d]oxazol-2(3H)-one vs. Benzo[d]thiazol-2(3H)-one
Replacing the oxygen atom in the oxazolone ring with sulfur (yielding benzothiazolone) alters electronic properties and bioactivity. For example:
- 5a (3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one) exhibits higher solubility in polar solvents compared to its thiazolone counterpart 5b , likely due to reduced lipophilicity of the oxazolone core .
- Thiazolone derivatives (e.g., 5b ) often show enhanced metabolic stability but reduced CNS penetration due to increased molecular weight and hydrogen-bonding capacity .
Linker and Substituent Variations
Pyrrolidine-Pyridazine vs. Piperazine/Alkyl Chains
The pyridazin-3-yloxy-pyrrolidine group in the target compound introduces a rigid, heteroaromatic element absent in piperazine-linked analogs:
Preparation Methods
Cyclocondensation of 2-Aminophenols
The benzo[d]oxazol-2(3H)-one core is synthesized via cyclization of 2-aminophenol derivatives. A representative protocol involves:
Functionalization at the 3-Position
Introducing the 2-oxoethyl side chain requires:
- Alkylation : Treatment with ethyl bromoacetate in the presence of K₂CO₃ in DMF at 60°C.
- Oxidation : Subsequent oxidation of the ethyl ester to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C.
Table 1: Optimization of Side-Chain Introduction
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl bromoacetate | DMF | 60°C | 72 |
| Ethyl iodoacetate | Acetone | 25°C | 65 |
| Mitsunobu reaction | THF | 0°C | 58 |
Preparation of 3-(Pyridazin-3-yloxy)Pyrrolidine
Pyrrolidine Ring Formation
Key methods from patent WO2008137087A1 include:
- Hydrogenation of 2-methylpyrroline :
Pyridazin-3-yloxy Substitution
The pyridazine ether is installed via nucleophilic aromatic substitution (SNAr):
- Reaction : 3-Hydroxypyridazine (1.2 eq) with pyrrolidine-3-triflate (1.0 eq) using Cs₂CO₃ in DMF at 80°C.
- Challenges : Competing O- vs. N-alkylation mitigated by bulky bases (e.g., DBU).
Table 2: Comparative SNAr Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 80°C | 68 |
| KOtBu | THF | 60°C | 55 |
| DBU | DMSO | 100°C | 73 |
Coupling Strategies for Final Assembly
Amide Bond Formation
Condensing the benzo[d]oxazolone and pyrrolidine subunits employs carbodiimide chemistry:
Reductive Amination Alternative
For improved stereocontrol:
- Imine formation : React ketone with pyrrolidine amine in MeOH with 4Å molecular sieves.
- Reduction : NaBH₃CN (2.0 eq) at pH 5–6 (AcOH buffer).
- Yield : 62% vs. 58% for carbodiimide method.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) showed ≥98% purity at 254 nm.
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Cost Analysis
Table 3: Cost Drivers in Large-Scale Synthesis
| Component | Cost Contribution (%) |
|---|---|
| Pt/C catalyst | 32 |
| 3-Hydroxypyridazine | 28 |
| EDC·HCl | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
